(S)-1-((R)-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(3S)-1-[(1R)-1-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9(10-3-5-12(19-2)6-4-10)15-8-11(14(17)18)7-13(15)16/h3-6,9,11H,7-8H2,1-2H3,(H,17,18)/t9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOIQIRJYOXYDQ-KOLCDFICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)N2C[C@H](CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(®-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylacetic acid and pyrrolidine derivatives.
Formation of Key Intermediates: The key intermediates are formed through a series of reactions, including esterification, reduction, and cyclization.
Final Product Formation: The final product is obtained through the coupling of the intermediates, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of (S)-1-(®-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(®-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrrolidine ring and a methoxyphenyl group, contributing to its unique reactivity and biological profile. Its IUPAC name is (3S)-1-[(1R)-1-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid, with a molecular formula of C14H17NO4 and a molecular weight of 263.29 g/mol .
Medicinal Chemistry
One of the primary applications of (S)-1-((R)-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid is in the development of novel therapeutic agents. Its structure allows it to interact with various biological targets, making it a candidate for drug development:
- Anticancer Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and pancreatic cancer. For instance, certain analogs have been shown to inhibit colony formation and reduce cell viability in MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5k | MDA-MB-231 | 1 |
| 3d | Panc-1 | 2 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against multidrug-resistant pathogens. Studies indicate that derivatives of the compound can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 5-Fluorobenzimidazole | Methicillin-resistant S. aureus | 16 |
| Hydrazone derivative | Candida auris | 16 |
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The binding affinity to these enzymes can lead to alterations in metabolic processes, which is crucial for its therapeutic effects.
Receptor Binding
The compound's ability to bind to various receptors allows it to modulate signal transduction pathways. This interaction can influence cellular responses and contribute to its biological activities, particularly in cancer treatment .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Breast Cancer Research : A study highlighted that certain pyrrolidinone derivatives derived from this compound significantly reduced the viability of MDA-MB-231 cells, indicating potential as a chemotherapeutic agent .
- Antimicrobial Studies : Research has shown that the compound exhibits strong activity against resistant strains of bacteria, positioning it as a candidate for further development in antimicrobial therapies .
Mechanism of Action
The mechanism of action of (S)-1-(®-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target molecules and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pyrrolidine and heterocyclic derivatives. Below is a comparative analysis based on substituents, stereochemistry, and functional applications.
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Stereochemical Influence
The target compound’s (S)- and (R)-configurations distinguish it from analogues like GF7 (3S-pyrrolidine) and 1-methyl derivatives (non-chiral). Stereochemistry critically impacts receptor binding; for example, the (R)-benzylic group in the target compound may enhance interactions with chiral binding pockets in enzymes or receptors compared to non-chiral or differently configured analogues .
Substituent Effects
- 4-Methoxyphenyl vs.
- Ortho- vs. Para-Substitution: The 2-methoxyphenyl derivative () exhibits reduced steric hindrance compared to the para-substituted target compound, which may alter metabolic stability or off-target interactions .
Biological Activity
(S)-1-((R)-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid, a chiral compound with the molecular formula CHNO, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a pyrrolidine ring and a methoxyphenyl group, contributing to its unique reactivity and biological profile. Its IUPAC name is (3S)-1-[(1R)-1-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid, and it has a molecular weight of 263.29 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, influencing numerous biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, thus altering metabolic processes.
- Receptor Binding : Its ability to bind to receptors can lead to changes in signal transduction pathways, impacting cellular responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against multidrug-resistant pathogens. For example, derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 5-Fluorobenzimidazole | Methicillin-resistant S. aureus | 16 |
| Hydrazone derivative | Candida auris | 16 |
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies demonstrated its effectiveness against various cancer cell lines, including A549 (lung cancer) and MCf7 (breast adenocarcinoma). The cytotoxicity was evaluated using the MTT assay, revealing significant growth inhibition at certain concentrations .
| Cell Line | Compound Concentration (µM) | Cell Viability (%) |
|---|---|---|
| A549 | 10 | 40 |
| MCf7 | 20 | 30 |
Case Studies
- Antimicrobial Resistance : A study focused on the synthesis of derivatives showed that certain modifications enhanced antimicrobial activity against resistant strains. Compounds with hydrazone moieties exhibited up to four-fold increased potency compared to standard antibiotics like clindamycin .
- Cytotoxic Evaluation : In a comparative study, several derivatives were tested for cytotoxicity using different human cell lines. Results indicated that structural modifications significantly influenced their anticancer efficacy, suggesting avenues for further drug development .
Q & A
Q. What are the common synthetic routes for (S)-1-((R)-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid, and how is its purity validated?
Answer: The synthesis typically involves multi-step protocols starting with condensation reactions. For example, analogous pyrrolidinone derivatives are synthesized via refluxing precursors like substituted phenols and itaconic acid in aqueous or alcoholic media . Key steps include:
- Esterification : Methanol and catalytic sulfuric acid convert the carboxyl group to a methyl ester, improving reactivity for subsequent hydrazide formation .
- Purification : Acid-base workup (e.g., NaOH dissolution followed by acidification to pH 2) isolates the carboxylic acid derivative. Crystallization from ethanol or isopropanol enhances purity .
- Validation : Purity is confirmed via ¹H/¹³C NMR (to verify stereochemistry and functional groups), FT-IR (to confirm carbonyl and carboxylic acid motifs), and elemental analysis (to validate empirical formulas) .
Q. What spectroscopic and chromatographic methods are critical for structural characterization?
Answer:
- NMR Spectroscopy : ¹H NMR identifies substituent environments (e.g., methoxyphenyl protons at δ 3.8–4.2 ppm, pyrrolidinone carbonyls at δ 170–175 ppm in ¹³C NMR) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching for lactam and carboxylic acid) and ~1250 cm⁻¹ (C-O of methoxy groups) confirm key functional groups .
- Mass Spectrometry (MS) : High-resolution MS (e.g., [M+H]+ ions) verifies molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection monitors reaction progress and purity, using C18 columns and acetonitrile/water gradients .
Q. How are pyrrolidinone derivatives screened for pharmacological activity in early-stage research?
Answer: Initial screening focuses on:
- In vitro assays : Anticancer activity via cytotoxicity assays (e.g., MTT on cancer cell lines), antioxidant potential via DPPH/ABTS radical scavenging, and antimicrobial testing using broth microdilution .
- Enzyme inhibition : Targets like cyclooxygenase (COX) or acetylcholinesterase are assessed using fluorometric or colorimetric substrates .
- ADME profiling : Solubility (shake-flask method), metabolic stability (microsomal incubation), and permeability (Caco-2 assays) prioritize lead compounds .
Advanced Research Questions
Q. How can computational methods resolve stereochemical outcomes and optimize reaction conditions?
Answer:
- DFT Calculations : Predict stereochemical preferences (e.g., enantiomeric excess in (R)/(S) configurations) by modeling transition states and Gibbs free energy barriers .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., aqueous vs. alcoholic media) to optimize yields .
- Docking Studies : Guide structural modifications by predicting binding affinities to target proteins (e.g., COX-2 or kinases) .
Q. What strategies mitigate low yields or byproduct formation during esterification and condensation steps?
Answer:
- Catalyst Screening : Replace sulfuric acid with milder catalysts (e.g., p-toluenesulfonic acid) to reduce side reactions .
- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) during sensitive steps like hydrazide formation to prevent degradation .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed esters or dimerization products) and adjust stoichiometry or solvent polarity .
Q. How can researchers address contradictory data in pharmacological evaluations (e.g., varying IC₅₀ values across studies)?
Answer:
- Standardized Protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and assay parameters (e.g., incubation time) .
- Metabolomic Profiling : Use LC-MS/MS to detect compound degradation or metabolite interference in bioactivity assays .
- Target Validation : Employ CRISPR/Cas9 knockout models to confirm on-target effects vs. off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
